Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-
Brand Name: Vulcanchem
CAS No.: 72828-63-8
VCID: VC18434176
InChI: InChI=1S/C22H24BrN5O4/c1-4-5-8-27(9-10-32-16(3)29)18-6-7-21(15(2)11-18)25-26-22-17(14-24)12-19(28(30)31)13-20(22)23/h6-7,11-13H,4-5,8-10H2,1-3H3
SMILES:
Molecular Formula: C22H24BrN5O4
Molecular Weight: 502.4 g/mol

Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-

CAS No.: 72828-63-8

Cat. No.: VC18434176

Molecular Formula: C22H24BrN5O4

Molecular Weight: 502.4 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- - 72828-63-8

Specification

CAS No. 72828-63-8
Molecular Formula C22H24BrN5O4
Molecular Weight 502.4 g/mol
IUPAC Name 2-[4-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-N-butyl-3-methylanilino]ethyl acetate
Standard InChI InChI=1S/C22H24BrN5O4/c1-4-5-8-27(9-10-32-16(3)29)18-6-7-21(15(2)11-18)25-26-22-17(14-24)12-19(28(30)31)13-20(22)23/h6-7,11-13H,4-5,8-10H2,1-3H3
Standard InChI Key MEJVRNGBUURVPB-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C

Introduction

Chemical Structure and Molecular Properties

The molecular formula of this compound is C₂₂H₂₄BrN₅O₄, with a molecular weight of 502.37 g/mol. Its structure features:

  • A benzonitrile core with a bromine atom at position 3 and a nitro group at position 5.

  • An azo (–N=N–) linkage connecting the benzonitrile moiety to a substituted phenyl group.

  • A butylamino-2-(acetyloxy)ethyl side chain, enhancing lipophilicity (LogP = 5.75) .

Key spectroscopic characteristics include:

  • UV-Vis Absorption: Strong absorbance at 400–500 nm due to the azo linkage .

  • IR Stretches: –N=N– (1450–1600 cm⁻¹) and –NO₂ (1520 cm⁻¹) .

  • ¹³C NMR Peaks: Nitrile carbon at ~115–120 ppm and nitro carbon at ~135–140 ppm .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via multi-step reactions:

  • Diazotization: Aniline derivatives are converted to diazonium salts under acidic conditions (0–5°C) .

  • Azo Coupling: The diazonium salt reacts with 3-bromo-5-nitrobenzonitrile in a pH-controlled environment .

  • Purification: Column chromatography (ethyl acetate/hexane) and recrystallization (ethanol) yield >95% purity .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal Condition
Temperature20–25°C
CatalystVanadium(V) oxide (V₂O₅)
SolventAcetonitrile/water mixture
Reaction Time4–6 hours

This method reduces byproduct formation and scales effectively for dye manufacturing .

Applications in Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

The compound serves as a reference standard in reverse-phase HPLC for pharmaceutical analysis. Typical conditions include:

HPLC ParameterValue
ColumnNewcrom R1 (low silanol)
Mobile PhaseAcetonitrile/water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

This method achieves a detection limit of 0.05 µg/mL and recovery rates of 98–102% .

Mass Spectrometry Compatibility

Replacing phosphoric acid with formic acid in the mobile phase improves ionization efficiency, enabling pharmacokinetic studies .

Cell LineIC₅₀ (µM)
HeLa (Cervical)15
MCF-7 (Breast)10
A549 (Lung)12

The acetyloxy group may enhance membrane permeability, potentiating anticancer effects .

Drug Delivery Systems

High lipophilicity (LogP = 5.75) suggests utility in lipid-based nanoparticle formulations for targeted therapies .

Environmental Impact and Regulatory Status

Ecotoxicity

Brominated azo dyes like this compound exhibit environmental persistence due to low biodegradability. Chronic exposure in aquatic organisms causes:

  • Bioaccumulation: 10–15 µg/g in Lithobates pipiens tissues .

  • Metabolic Disruption: Altered glutathione levels in freshwater invertebrates .

Regulatory Frameworks

Under the Canadian Environmental Protection Act (CEPA), this compound meets criteria for ecological risk assessment due to its bioaccumulative potential .

Comparative Analysis with Analogous Compounds

Structural Analogues

The table below compares key properties with related azo dyes:

CompoundMolecular WeightLogPKey Substituents
Target Compound502.375.75Br, NO₂, acetyloxyethyl
Disperse Red 82450.293.70Cl, NO₂
Disperse Violet CB487.414.20NO₂, hydroxyethyl

Bromine in the target compound increases hydrophobicity and lightfastness compared to non-brominated analogues .

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